molecular formula C12H11N5O B11872406 8H-Purin-8-one, 6-amino-3,7-dihydro-3-(phenylmethyl)- CAS No. 185201-05-2

8H-Purin-8-one, 6-amino-3,7-dihydro-3-(phenylmethyl)-

Cat. No.: B11872406
CAS No.: 185201-05-2
M. Wt: 241.25 g/mol
InChI Key: BTSIDHJAPOVUEI-UHFFFAOYSA-N
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Description

6-Amino-3-benzyl-3H-purin-8(7H)-one is a chemical compound with the molecular formula C12H11N5O It belongs to the purine family, which is a group of heterocyclic aromatic organic compounds Purines are significant in biochemistry, particularly in the structure of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-benzyl-3H-purin-8(7H)-one typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a suitable purine precursor under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental safety. Key steps would include purification processes such as crystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-benzyl-3H-purin-8(7H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an amine or alcohol derivative.

Scientific Research Applications

6-Amino-3-benzyl-3H-purin-8(7H)-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-Amino-3-benzyl-3H-purin-8(7H)-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biochemical pathways by binding to these targets, thereby influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Guanine: Another purine base present in nucleic acids.

    Caffeine: A stimulant that is also a purine derivative.

Uniqueness

6-Amino-3-benzyl-3H-purin-8(7H)-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Its benzyl group differentiates it from other purines, potentially leading to unique interactions and applications.

Properties

CAS No.

185201-05-2

Molecular Formula

C12H11N5O

Molecular Weight

241.25 g/mol

IUPAC Name

3-benzyl-6-imino-7,9-dihydropurin-8-one

InChI

InChI=1S/C12H11N5O/c13-10-9-11(16-12(18)15-9)17(7-14-10)6-8-4-2-1-3-5-8/h1-5,7,13H,6H2,(H2,15,16,18)

InChI Key

BTSIDHJAPOVUEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=N)C3=C2NC(=O)N3

Origin of Product

United States

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